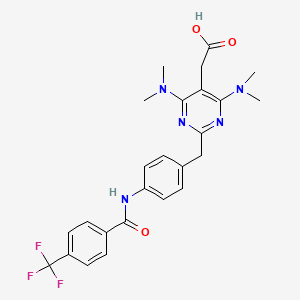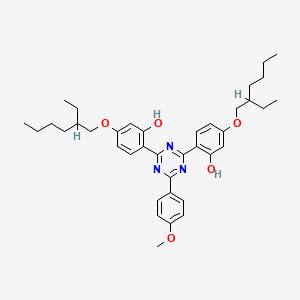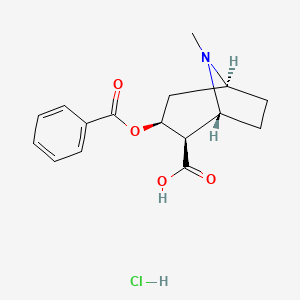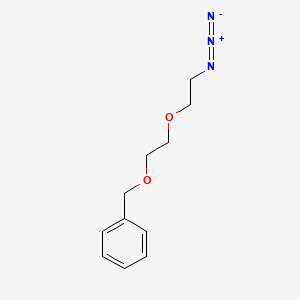
BI-671800
Vue d'ensemble
Description
BI-671800 est un antagoniste hautement spécifique et puissant du récepteur homologue au chimioattractant sur les cellules Th2 (DP2/CRTH2). Ce composé a montré un potentiel dans le traitement de l'asthme mal contrôlé en inhibant la liaison de la prostaglandine D2 (PGD2) aux récepteurs CRTH2, réduisant ainsi l'inflammation des voies respiratoires et la bronchoconstriction .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new CRTH2 antagonists.
Biology: It is used to investigate the role of CRTH2 in immune cell signaling and inflammation.
Medicine: Clinical trials have explored its efficacy in treating asthma and allergic rhinitis by reducing airway inflammation and improving lung function
Mécanisme D'action
BI-671800 exerts its effects by antagonizing the CRTH2 receptor, which is a receptor for prostaglandin D2. By inhibiting the binding of prostaglandin D2 to CRTH2, this compound reduces the recruitment and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes. This leads to a decrease in the production of inflammatory cytokines and chemokines, ultimately reducing airway inflammation and hyperreactivity .
Analyse Biochimique
Biochemical Properties
BI-671800 interacts with the DP2/CRTH2 receptor, a prostaglandin D2 receptor . The IC50 values for PGD2 binding to human CRTH2 and murine CRTH2 are 4.5 nM and 3.7 nM, respectively . This interaction plays a pivotal role in the pathogenesis of allergic airway inflammation .
Cellular Effects
This compound influences cell function by reducing airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity . This is achieved through its antagonistic action on the DP2/CRTH2 receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the DP2/CRTH2 receptor, thereby inhibiting the action of prostaglandin D2 . This leads to a reduction in bronchoconstriction and allergic airway inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been well tolerated at total daily doses of 400 mg for 4 weeks
Metabolic Pathways
Given its interaction with the DP2/CRTH2 receptor, it may influence the prostaglandin D2 pathway .
Subcellular Localization
Given its role as a receptor antagonist, it is likely to be localized at the cell membrane where it interacts with the DP2/CRTH2 receptor .
Méthodes De Préparation
La synthèse du BI-671800 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiquesLes méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
BI-671800 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier les interactions récepteur-ligand et le développement de nouveaux antagonistes du CRTH2.
Biologie : Il est utilisé pour étudier le rôle du CRTH2 dans la signalisation des cellules immunitaires et l'inflammation.
Médecine : Des essais cliniques ont exploré son efficacité dans le traitement de l'asthme et de la rhinite allergique en réduisant l'inflammation des voies respiratoires et en améliorant la fonction pulmonaire
Mécanisme d'action
This compound exerce ses effets en antagonisant le récepteur CRTH2, qui est un récepteur de la prostaglandine D2. En inhibant la liaison de la prostaglandine D2 au CRTH2, le this compound réduit le recrutement et l'activation des cellules inflammatoires, telles que les éosinophiles et les lymphocytes Th2. Cela conduit à une diminution de la production de cytokines et de chimiokines inflammatoires, réduisant finalement l'inflammation des voies respiratoires et l'hyperréactivité .
Comparaison Avec Des Composés Similaires
BI-671800 est unique par sa haute spécificité et sa puissance en tant qu'antagoniste du CRTH2. Des composés similaires comprennent :
Ramatroban : Un autre antagoniste du CRTH2 utilisé pour traiter la rhinite allergique.
OC000459 : Un antagoniste du CRTH2 étudié pour son potentiel dans le traitement de l'asthme et d'autres maladies inflammatoires.
AZD1981 : Un antagoniste du CRTH2 étudié pour ses effets sur l'asthme et la bronchopneumopathie chronique obstructive.
Comparé à ces composés, le this compound a montré une efficacité supérieure dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI 671800 interact with its target and what are the downstream effects?
A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].
Q2: What is the impact of BI 671800 on lung function in individuals with asthma?
A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].
Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?
A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].
Q4: What is known about the safety and tolerability of BI 671800?
A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)





